Bis(p-chlorophenyl) diselenide
CAS No.: 20541-49-5
VCID: VC0006023
Molecular Formula: C12H8Cl2Se2
Molecular Weight: 381 g/mol
* For research use only. Not for human or veterinary use.

Description |
Bis(p-chlorophenyl) diselenide is an organoselenium compound characterized by its unique molecular structure, featuring two selenium atoms bonded to two p-chlorophenyl groups. Its chemical formula is C12H8Cl2Se2, and it exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and as a reagent in organic synthesis. Synthesis of Bis(p-chlorophenyl) diselenideThe synthesis of bis(p-chlorophenyl) diselenide typically involves the reaction of p-chlorophenyl halides with elemental selenium in the presence of a reducing agent such as hydrazine hydrate. The reaction conditions often include atmospheric pressure and a base like sodium hydroxide to facilitate the process. Industrial production employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Biological Activities and ApplicationsBis(p-chlorophenyl) diselenide exhibits diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Its mechanism involves redox modulation, enzyme inhibition, and apoptosis induction in cancer cells. The compound is also used in organic synthesis and has potential applications in materials science due to its unique electronic and optical properties. Comparison with Similar CompoundsBis(p-chlorophenyl) diselenide is distinct from other organoselenium compounds due to the presence of chlorine substituents, which enhance its lipophilicity and biological activity. Similar compounds include diphenyl diselenide (without chlorine substituents), bis(2-naphthyl) diselenide (with naphthyl groups), and bis(4-methoxyphenyl) diselenide (with methoxy groups instead of chlorine). Comparison Table
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 20541-49-5 | |||||||||||||||
Product Name | Bis(p-chlorophenyl) diselenide | |||||||||||||||
Molecular Formula | C12H8Cl2Se2 | |||||||||||||||
Molecular Weight | 381 g/mol | |||||||||||||||
IUPAC Name | 1-chloro-4-[(4-chlorophenyl)diselanyl]benzene | |||||||||||||||
Standard InChI | InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |||||||||||||||
Standard InChIKey | DVGQWQMPCZYJLR-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl | |||||||||||||||
Canonical SMILES | C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl | |||||||||||||||
Synonyms | Di(4-Chlorophenyl) diselenide; NSC 379427 | |||||||||||||||
PubChem Compound | 88583 | |||||||||||||||
Last Modified | Jul 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume